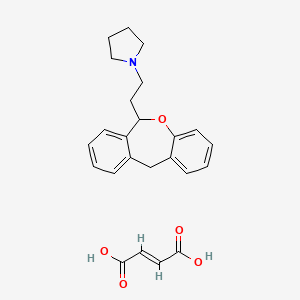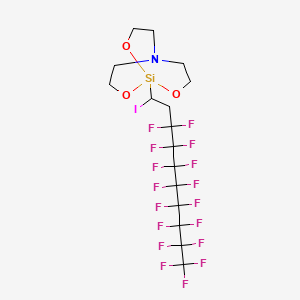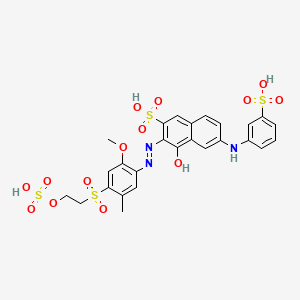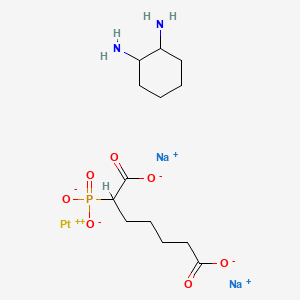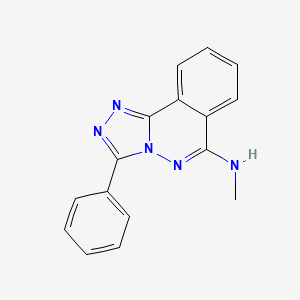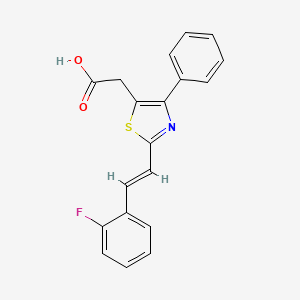
2-(2-(2-Fluorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-Fluorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid is a complex organic compound that features a thiazole ring, a phenyl group, and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Fluorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The phenyl and fluorophenyl groups are introduced through subsequent reactions, such as Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and not publicly disclosed.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-Fluorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The phenyl and fluorophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-(2-(2-Fluorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-(2-(2-Fluorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorophenylacetic acid: Shares the fluorophenyl group but lacks the thiazole ring and phenyl group.
4-Phenylthiazole: Contains the thiazole and phenyl groups but lacks the fluorophenyl group.
Thiazoleacetic acid: Features the thiazole ring and acetic acid moiety but lacks the phenyl and fluorophenyl groups.
Uniqueness
2-(2-(2-Fluorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid is unique due to its combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
116758-80-6 |
|---|---|
Formule moléculaire |
C19H14FNO2S |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
2-[2-[(E)-2-(2-fluorophenyl)ethenyl]-4-phenyl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H14FNO2S/c20-15-9-5-4-6-13(15)10-11-17-21-19(14-7-2-1-3-8-14)16(24-17)12-18(22)23/h1-11H,12H2,(H,22,23)/b11-10+ |
Clé InChI |
DXVPXHJSAJXPOM-ZHACJKMWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=C(SC(=N2)/C=C/C3=CC=CC=C3F)CC(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=C(SC(=N2)C=CC3=CC=CC=C3F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




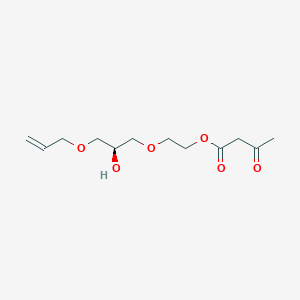
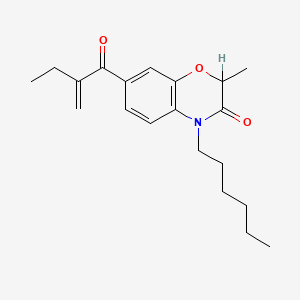
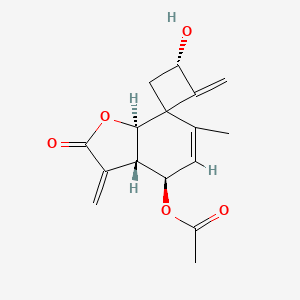
![(4Z)-4-[[(E)-(5,5-dihydroxy-2,3-dihydrooxepin-4-ylidene)methoxy]methylidene]-2,3-dihydrooxepine-5,5-diol](/img/structure/B12723174.png)
